molecular formula C16H32N2O3 B12951312 Dicyclohexylamine (2S,3R)-2-amino-3-hydroxybutanoate

Dicyclohexylamine (2S,3R)-2-amino-3-hydroxybutanoate

Cat. No.: B12951312
M. Wt: 300.44 g/mol
InChI Key: PFHJGTQJEMNZBY-RCROYASPSA-N
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Description

Dicyclohexylamine (2S,3R)-2-amino-3-hydroxybutanoate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine (2S,3R)-2-amino-3-hydroxybutanoate typically involves the reaction of dicyclohexylamine with (2S,3R)-2-amino-3-hydroxybutanoic acid. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common reagents used in this synthesis include tert-butoxycarbonyl chloride and benzyloxycarbonyl chloride, which help protect the amino and hydroxyl groups during the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine (2S,3R)-2-amino-3-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a primary amine .

Scientific Research Applications

Dicyclohexylamine (2S,3R)-2-amino-3-hydroxybutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dicyclohexylamine (2S,3R)-2-amino-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity and function. These interactions are crucial for its biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
  • Dicyclohexylamine (2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoate

Uniqueness

Dicyclohexylamine (2S,3R)-2-amino-3-hydroxybutanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H32N2O3

Molecular Weight

300.44 g/mol

IUPAC Name

(2S,3R)-2-amino-3-hydroxybutanoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C12H23N.C4H9NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2(6)3(5)4(7)8/h11-13H,1-10H2;2-3,6H,5H2,1H3,(H,7,8)/t;2-,3+/m.1/s1

InChI Key

PFHJGTQJEMNZBY-RCROYASPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C(C(=O)O)N)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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